molecular formula C24H16BrF2NO3S B11648158 (5Z)-5-({3-Bromo-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-({3-Bromo-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B11648158
M. Wt: 516.4 g/mol
InChI Key: WYUZMPVBEODASY-UUYOSTAYSA-N
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Description

(5Z)-5-({3-Bromo-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and is substituted with bromine and fluorine atoms, enhancing its reactivity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-Bromo-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the thiazolidine-2,4-dione core This can be achieved through the reaction of thiourea with α-haloketones under basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-Bromo-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen substituents or to reduce double bonds.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-Bromo-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and specificity, leading to more potent biological effects. The compound may act by inhibiting enzyme activity or by modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Acetylacetone: Another compound with a diketone structure that can undergo similar reactions.

    Diketene: A reactive intermediate used in the synthesis of various organic compounds.

Uniqueness

What sets (5Z)-5-({3-Bromo-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione apart is its combination of a thiazolidine-2,4-dione core with multiple halogen substituents, which enhances its reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H16BrF2NO3S

Molecular Weight

516.4 g/mol

IUPAC Name

(5Z)-5-[[3-bromo-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H16BrF2NO3S/c25-20-11-16(6-9-21(20)31-14-17-2-1-3-19(27)10-17)12-22-23(29)28(24(30)32-22)13-15-4-7-18(26)8-5-15/h1-12H,13-14H2/b22-12-

InChI Key

WYUZMPVBEODASY-UUYOSTAYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)Br

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)Br

Origin of Product

United States

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